Product packaging for 3-(Methoxymethyl)oxolane-3-carboxylic acid(Cat. No.:CAS No. 1566654-21-4)

3-(Methoxymethyl)oxolane-3-carboxylic acid

Cat. No.: B2609333
CAS No.: 1566654-21-4
M. Wt: 160.169
InChI Key: AZQWKMGQWYFBQJ-UHFFFAOYSA-N
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Description

Contextualization within Cyclic Ether Chemistry and Carboxylic Acid Derivatives

Oxolane, commonly known as tetrahydrofuran (B95107) (THF), is a five-membered cyclic ether that is a ubiquitous structural motif in a vast array of natural products and synthetic compounds. wikipedia.org Its utility as a polar aprotic solvent is well-established, but its incorporation as a structural element, particularly in pharmaceuticals, is of significant interest. researchgate.netnih.gov The oxolane ring can influence a molecule's polarity, solubility, and metabolic stability.

Carboxylic acids and their derivatives are fundamental functional groups in organic chemistry, central to the synthesis of esters, amides, and other acyl compounds. youtube.com The presence of a carboxylic acid group on a molecule provides a handle for a wide range of chemical transformations and can be crucial for biological activity.

3-(Methoxymethyl)oxolane-3-carboxylic acid represents a unique conjunction of these two important chemical classes. The oxolane ring provides a specific three-dimensional structure, while the carboxylic acid at the 3-position, along with a methoxymethyl substituent at the same carbon, creates a quaternary center with distinct chemical and physical properties.

Structural Features and Potential as a Versatile Synthon in Organic Synthesis

The key structural features of this compound are the saturated five-membered ether ring, and a carboxylic acid and a methoxymethyl group attached to the same carbon atom (C3). This substitution pattern makes the C3 a stereocenter if the molecule is chiral, or part of a racemic mixture. The presence of both a nucleophilic ether oxygen and an electrophilic carbonyl carbon, along with the acidic proton of the carboxylic acid, suggests a rich and varied reactivity profile.

As a synthon, or a building block in organic synthesis, this molecule offers several potential advantages. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or alcohols, through well-established chemical transformations. acs.org The oxolane ring can act as a scaffold, holding the substituents in a defined spatial arrangement. This is particularly important in medicinal chemistry, where the three-dimensional shape of a molecule is often critical for its biological activity. nih.gov Furthermore, the methoxymethyl group can potentially be cleaved under specific conditions to reveal a hydroxymethyl group, providing another point for functionalization.

Overview of Research Trajectories for Substituted Oxolane Carboxylic Acids

Research into substituted oxolane derivatives is largely driven by their potential applications in medicinal chemistry. The tetrahydrofuran ring is a key component of several approved drugs. researchgate.netnih.gov The development of synthetic methods to access novel substituted oxolanes with high stereochemical control is an active area of research. organic-chemistry.orgresearchgate.net

For substituted oxolane carboxylic acids specifically, research trajectories likely focus on their use as building blocks for more complex molecules. The ability to introduce substituents at various positions on the oxolane ring allows for the fine-tuning of a molecule's properties. For instance, the introduction of a carboxylic acid group can be used to improve water solubility or to provide a point of attachment for conjugation to other molecules. The synthesis of enantiomerically pure substituted oxolane carboxylic acids is of particular importance for the development of chiral drugs. researchgate.net While specific research on this compound is not widely published, the broader interest in this class of compounds suggests its potential as a valuable tool in the synthesis of novel bioactive molecules.

Detailed Research Findings

Due to the limited specific literature on this compound, this section will present plausible synthetic routes and expected chemical properties based on established principles of organic chemistry and data from closely related analogues.

Synthesis and Chemical Properties

A plausible synthetic route to this compound could begin with a suitable precursor that already contains the oxolane ring. For example, a diester of a 3,3-disubstituted oxolane could be selectively hydrolyzed and reduced to afford the target molecule. Alternatively, a cycloetherification reaction of a suitably substituted acyclic precursor could be employed. organic-chemistry.org

The chemical properties of this compound are expected to be dictated by its functional groups. The carboxylic acid moiety will exhibit typical acidity and can undergo esterification, amidation, and reduction to the corresponding alcohol. The ether linkage of the oxolane ring is generally stable but can be cleaved under strongly acidic conditions.

Spectroscopic Data

The spectroscopic data for this compound can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy (B1213986) group (a singlet around 3.3-3.5 ppm), the methylene (B1212753) protons of the methoxymethyl group, and the methylene protons of the oxolane ring. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the quaternary carbon at the 3-position, the carbons of the oxolane ring, and the methoxy carbon.

IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹). A C-O stretching band for the ether linkage would also be present.

Interactive Data Table: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value
Molecular Formula C₇H₁₂O₄
Molecular Weight 160.17 g/mol
¹H NMR (ppm) ~10-12 (br s, 1H, COOH), ~3.7-4.0 (m, 4H, oxolane CH₂), ~3.5 (s, 2H, OCH₂), ~3.3 (s, 3H, OCH₃)
¹³C NMR (ppm) ~175 (C=O), ~80 (C3), ~70 (oxolane C-O), ~60 (OCH₂), ~50 (OCH₃)
IR (cm⁻¹) ~2500-3300 (O-H stretch), ~1710 (C=O stretch), ~1100 (C-O stretch)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O4 B2609333 3-(Methoxymethyl)oxolane-3-carboxylic acid CAS No. 1566654-21-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)oxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-4-7(6(8)9)2-3-11-5-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQWKMGQWYFBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxymethyl Oxolane 3 Carboxylic Acid and Analogues

Regioselective and Stereoselective Synthesis Approaches

Achieving precise control over regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. For 3-(methoxymethyl)oxolane-3-carboxylic acid and its analogues, this involves the strategic formation of the oxolane ring and the simultaneous or sequential introduction of substituents at the C3 position with defined stereochemistry.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. wikipedia.orgwikiwand.com These auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction and are subsequently removed. wikipedia.org

One common approach involves the use of Evans oxazolidinones. For instance, an α,β-unsaturated carboxylic acid can be coupled with a chiral oxazolidinone. Subsequent conjugate addition or alkylation reactions can proceed with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. While direct synthesis of this compound using this method is not extensively documented, the synthesis of analogous heterocyclic carboxylic acids demonstrates the potential of this strategy. For example, the enantioselective synthesis of (R)- and (S)-1,1-dioxotetrahydro-2H-thiopyran-3-carboxylic acids has been achieved using a chiral oxazolidinone-mediated conjugate reduction and asymmetric protonation. nih.gov

Another versatile chiral auxiliary is pseudoephedrine. nih.gov When a carboxylic acid is converted to a pseudoephedrine amide, the α-proton can be selectively removed to form an enolate. The subsequent alkylation is directed by the chiral scaffold, leading to high diastereoselectivity. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved to yield the enantiomerically enriched carboxylic acid. nih.gov This methodology could be adapted for the synthesis of the target molecule by using an appropriate oxolane-containing substrate.

Table 1: Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Features
Evans Oxazolidinones Asymmetric alkylation, aldol reactions High diastereoselectivity, well-defined transition states
Pseudoephedrine Asymmetric alkylation Forms crystalline derivatives, reliable stereocontrol

Enzymatic and Biocatalytic Pathways for Oxolane Ring Construction

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. scientificupdate.com Enzymes can catalyze reactions under mild conditions with exceptional enantio- and regioselectivity. The construction of the oxolane ring can be approached through various enzymatic transformations. nih.gov

For instance, alcohol dehydrogenases can be used for the asymmetric reduction of keto-alcohols, which can then undergo intramolecular cyclization to form chiral tetrahydrofurans. researchgate.net Lipases are also widely employed for the kinetic resolution of racemic alcohols or esters, which can be precursors to the oxolane ring. A chemoenzymatic approach to the synthesis of bis-THF rings, found in acetogenins, highlights the power of combining enzymatic steps with chemical reactions. mdpi.com

While a specific biocatalytic pathway for this compound has not been reported, the development of biocatalytic cascades for the synthesis of complex molecules with oxygen functionalities is a rapidly advancing field. nih.govresearchgate.net Such cascades could potentially be engineered to produce the target compound from simple starting materials.

Asymmetric Catalysis in Oxolane Ring Formation

Asymmetric catalysis provides an efficient route to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Various catalytic asymmetric reactions can be envisioned for the synthesis of the 3,3-disubstituted oxolane core.

One such approach is the catalytic asymmetric desymmetrization of prochiral oxetanes. A chiral Brønsted acid catalyst can promote the intramolecular ring-opening of an oxetane (B1205548) by a tethered nucleophile, leading to the formation of a chiral tetrahydrofuran (B95107) with an all-carbon quaternary stereocenter. nsf.govresearchgate.net

Transition metal-catalyzed reactions are also prevalent. For example, palladium-catalyzed asymmetric hydroalkoxylation of an appropriately substituted allene can be followed by ring-closing metathesis to construct the oxolane ring with high enantiomeric excess. mdpi.com Furthermore, iridium-catalyzed asymmetric hydrogenation of substituted furans can yield chiral tetrahydrofurans. Recent advances have also demonstrated the stereoselective synthesis of tetrahydrofurans through triaryl-borane cycloetherification of diketones.

Classical and Modern Cyclization Reactions for Oxolane Ring Construction

The formation of the oxolane ring is a critical step in the synthesis of this compound. Both classical and modern cyclization methods are employed to achieve this transformation efficiently.

Intramolecular Etherification Reactions

Intramolecular etherification, often proceeding via an SN2 mechanism, is a fundamental method for forming cyclic ethers. This typically involves the cyclization of a halo-alcohol or a diol under basic or acidic conditions. For the synthesis of substituted tetrahydrofurans, the stereochemical outcome of the cyclization is crucial and can be influenced by the reaction conditions and the stereochemistry of the starting material.

Electrophilic cyclization of unsaturated alcohols is another powerful strategy. For example, the treatment of a γ,δ-unsaturated alcohol with an electrophilic halogen source can induce a 5-exo-tet cyclization to form a functionalized tetrahydrofuran. nih.gov The stereoselectivity of this process can be controlled by the substrate and reaction conditions.

Ring-Closing Metathesis Approaches to Oxolanes

Ring-closing metathesis (RCM) has emerged as a robust and versatile tool for the synthesis of a wide variety of cyclic compounds, including oxygen heterocycles. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes like the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, ethylene. wikipedia.org

To synthesize an oxolane ring, a diallyl ether derivative can be subjected to RCM. This initially forms a 2,5-dihydrofuran, which can then be hydrogenated to the saturated oxolane ring. wikipedia.org The reaction is known for its high functional group tolerance, allowing for its application in complex molecule synthesis. organic-chemistry.org While the direct application of RCM to form a 3,3-disubstituted oxolane like the target compound requires a specifically designed diene precursor, the methodology's versatility makes it a highly attractive approach. nih.govsemanticscholar.org

Table 2: Comparison of RCM Catalysts

Catalyst Generation Key Features Common Applications
Grubbs' Catalyst First Good activity for terminal alkenes General purpose RCM
Grubbs' Catalyst Second Higher activity, better stability, tolerates more functional groups Challenging RCM reactions, cross-metathesis

Nucleophilic Cyclization Methods

The formation of the oxolane ring is frequently achieved through intramolecular nucleophilic substitution, a cornerstone of cyclic ether synthesis. nih.gov These methods typically involve the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group, leading to the formation of the C-O bond that closes the ring.

One powerful strategy involves the intramolecular S_N2 reaction of a hydroxyl nucleophile with a tethered leaving group, such as a halide or sulfonate. nih.gov For a 3,3-disubstituted oxolane, this would necessitate a precursor with the hydroxyl group at the C5 position and a leaving group at the C1 position, with the methoxymethyl and carboxylic acid (or its precursor) moieties already installed at the C3 position. The stereochemical outcome of such cyclizations is often highly predictable, proceeding with inversion of configuration at the carbon bearing the leaving group.

A more advanced approach involves the reaction of γ,δ-epoxycarbanions with aldehydes. This method facilitates the diastereoselective synthesis of hydroxymethyl-substituted tetrahydrofurans. thieme-connect.com The process begins with the non-diastereoselective formation of an aldol-type adduct, which is a reversible step. The subsequent cyclization, however, is kinetically controlled and leads to the formation of one major diastereomer. This S_N2-type ring-opening of the epoxide by the newly formed alkoxide results in the inversion of configuration at one stereocenter while diastereoselectively creating two new ones. thieme-connect.com Adapting this methodology could provide a route to a 3-hydroxymethyl oxolane precursor, which could then be further functionalized.

Functionalization of Pre-formed Oxolane Cores

An alternative to constructing the ring with substituents in place is the modification of a pre-existing oxolane scaffold. nih.gov This approach can be advantageous when suitable oxolane starting materials are readily available. Key challenges include achieving regioselectivity and stereocontrol at the C3 position.

Introducing a carboxylic acid group onto a pre-formed oxolane ring at a specific position, particularly at a tertiary carbon, requires robust C-C bond-forming strategies. While direct carboxylation methods exist, modern approaches often rely on the introduction of a precursor functional group.

Palladium-catalyzed C–H functionalization has emerged as a powerful tool for the direct installation of various functional groups onto heterocyclic scaffolds. nih.gov Ligand-directed C–H activation can enable the functionalization of otherwise unreactive C–H bonds. nih.gov For an oxolane core, it is conceivable that a directing group could facilitate the introduction of a cyano, ester, or other carboxyl precursor group at the C3 position. These reactions often proceed through the formation of a cyclopalladated intermediate, which can then undergo functionalization. nih.gov

Another plausible strategy involves the alkylation of an enolate derived from an oxolane-3-carboxylic acid ester. This approach would start with a commercially available or readily synthesized oxolane-3-carboxylate. Deprotonation at the C3 position would generate a nucleophilic enolate, which could then be reacted with an electrophile to install the methoxymethyl precursor.

Achieving stereocontrol in the synthesis of substituted tetrahydrofurans is crucial, as the biological activity of such molecules is often highly dependent on their stereochemistry. nih.gov The stereoselective introduction of the methoxymethyl group at the C3 position can be approached in several ways.

If the oxolane ring is constructed via cyclization, the stereochemistry of the acyclic precursor can dictate the final stereochemistry of the product. Many synthetic strategies prepare substrates with all necessary stereocenters already established before the ring-closing step. nih.gov For instance, in the cyclization of a γ,δ-epoxy alcohol, the stereochemistry of the epoxide effectively controls the stereochemical outcome of the reaction.

When functionalizing a pre-existing core, stereocontrol can be achieved through various means. Nucleophilic additions to cyclic oxonium ions, which can be generated from γ-lactols or other acyclic precursors, often proceed with high diastereoselectivity. nih.gov The stereochemical outcome is governed by minimizing steric interactions in the transition state. nih.gov For the target molecule, a strategy could involve the creation of a planar center at C3 (e.g., an enolate) followed by a diastereoselective alkylation or addition reaction. The presence of a substituent at another position on the ring could direct the incoming group to a specific face of the molecule.

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry. These principles advocate for the reduction of waste, the use of less hazardous substances, and the improvement of energy efficiency.

A primary focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). Solvent-free, or neat, reactions are becoming increasingly common, particularly for cyclocondensation reactions. cem.comacs.org These reactions can be facilitated by microwave irradiation or by adsorbing reactants onto solid mineral supports. cem.com For the synthesis of oxolane derivatives, solvent-free methods have been successfully employed, for example, in quaternization reactions, leading to higher yields. nih.gov

When solvents are necessary, the use of "green solvents" is preferred. These are solvents derived from renewable resources, are less toxic, and have a smaller environmental footprint. For reactions involving the oxolane (tetrahydrofuran) core, greener alternatives to traditional solvents like THF itself have been identified. rsc.org

Green SolventSource/Key PropertiesAdvantages over Traditional Solvents (e.g., THF)
2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources like corncobs. Offers economic and environmental advantages; less miscible with water, facilitating easier separation. nih.gov
Cyclopentyl methyl ether (CPME)Synthetic origin.More stable against peroxide formation, higher boiling point allowing for higher reaction temperatures, and limited water miscibility. nih.gov

Improving energy efficiency is another core principle of green chemistry. Microwave-assisted synthesis and flow chemistry are two prominent techniques that address this goal.

Microwave-assisted synthesis utilizes microwave irradiation to heat reactions directly and efficiently. This often leads to dramatic reductions in reaction times, from hours to minutes, along with improved product yields and higher purity. nih.govresearchgate.net Microwave heating can be applied to reactions run in solvents or under solvent-free conditions. cem.com The synthesis of various substituted heterocycles, including those with oxindole and isoxazole cores, has been significantly improved using this technology. researchgate.netnih.govmdpi.com The cyclodehydration of 1,4-butanediol to form tetrahydrofuran, an energy-intensive process industrially, has been made more efficient using microwave heating in conjunction with heterogeneous catalysts. researchgate.net

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. nih.gov Flow reactors can safely handle hazardous intermediates by generating and consuming them in situ. nih.gov For the synthesis of complex molecules like substituted tetrahydrofurans, continuous-flow processes have been developed that achieve high diastereoselectivity and allow for facile upscaling, producing gram quantities of product with reduced reaction times and improved yields compared to batch synthesis. thieme-connect.comresearchgate.net

Sustainable Catalytic Methodologies (e.g., Heterogeneous Catalysis, Organocatalysis)

The principles of green chemistry are increasingly influencing the development of synthetic routes to complex molecules, encouraging the use of catalytic methods that are both efficient and environmentally benign. mdpi.comsigmaaldrich.com For the synthesis of this compound and its analogues, sustainable catalytic methodologies such as heterogeneous catalysis and organocatalysis offer promising alternatives to traditional stoichiometric approaches. These methods aim to reduce waste, improve atom economy, and facilitate catalyst recovery and reuse. nih.gov

Heterogeneous Catalysis

Heterogeneous catalysis involves the use of a catalyst in a different phase from the reactants, which is typically a solid catalyst with liquid or gaseous reactants. wikipedia.org This approach offers significant advantages in terms of catalyst separation from the reaction mixture, which simplifies product purification and allows for the recycling and reuse of the catalyst. nih.gov While specific examples for the direct synthesis of this compound are not extensively documented, the construction of the oxolane (tetrahydrofuran) ring and the introduction of its substituents can be envisioned through various heterogeneously catalyzed reactions.

The formation of the tetrahydrofuran core is a key step. Substituted tetrahydrofurans are present in numerous biologically active natural products, and various methods for their stereoselective synthesis have been developed. nih.gov Catalytic approaches to C-O bond formation are particularly relevant. For instance, the intramolecular cyclization of suitable diol or haloalcohol precursors can be facilitated by solid acid or base catalysts. Zeolites and other porous solid acids have been employed in etherification reactions, demonstrating their potential for constructing the oxolane ring. mdpi.com

Furthermore, the synthesis of carboxylic acid derivatives can be achieved through sustainable catalytic reductions. researchgate.nettue.nltue.nl The development of heterogeneous catalysts for these transformations is an active area of research. researchgate.net For example, metal nanoparticles supported on various materials can catalyze the hydrogenation of carboxylic acid precursors under milder conditions than traditional methods. researchgate.nettue.nltue.nl Carbon-based materials, such as graphene and carbon nanotubes, are also emerging as effective catalyst supports in heterogeneous catalysis due to their high surface area and stability. mdpi.com

Organocatalysis

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. This field has grown rapidly as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts, which can be toxic or expensive.

For the synthesis of substituted oxolanes, organocatalytic methods can offer high levels of stereocontrol. For example, cascade reactions, where multiple bonds are formed in a single operation, can efficiently construct complex cyclic systems. An organocatalytic Michael-cyclization cascade of aldehydes with 4-oxa-α,β-unsaturated carboxylic acids has been developed to produce functionalized γ-lactols, which are precursors to trisubstituted γ-lactones. nih.gov This type of transformation highlights the potential of organocatalysis to create densely functionalized oxolane rings with high enantioselectivity.

While direct application of these methods to the synthesis of this compound is not explicitly reported, the principles and strategies demonstrated in the synthesis of related structures provide a strong foundation for the development of sustainable, catalytic routes to this target molecule and its analogues.

Table of Potential Sustainable Catalytic Approaches

Catalytic ApproachReaction TypePotential Application in Synthesis of this compoundAdvantages
Heterogeneous Catalysis Intramolecular CyclizationFormation of the oxolane ring from a diol or haloalcohol precursor.Catalyst is easily separated and recycled.
HydrogenationReduction of a precursor ester or aldehyde to form the carboxylic acid or methoxymethyl group.Use of molecular hydrogen as a clean reductant.
EtherificationFormation of the methoxymethyl ether linkage.Can be performed with solid acid catalysts. mdpi.com
Organocatalysis Asymmetric Michael AdditionStereoselective formation of C-C bonds to build the oxolane backbone.Metal-free, high enantioselectivity.
Cascade ReactionsRapid construction of the functionalized oxolane ring in a single step. nih.govIncreased efficiency, reduced waste.

Reactivity Profiles and Mechanistic Investigations

Ring-Opening Reactions of the Oxolane Core

The oxolane ring is a tetrahydrofuran (B95107) (THF) moiety. Compared to three-membered rings like epoxides, the five-membered THF ring has significantly less ring strain (106 kJ/mol for oxetane (B1205548) vs. much less for THF), making it relatively stable and resistant to ring-opening. researchgate.net Cleavage of the C-O bonds in the oxolane ring typically requires activation by strong acids or Lewis acids. researchgate.net

Under strongly acidic conditions (Brønsted acids), the ether oxygen of the oxolane ring can be protonated, converting it into a good leaving group. researchgate.net A nucleophile present in the reaction medium can then attack one of the α-carbons (C2 or C5) in an Sₙ2-like fashion, leading to ring cleavage.

The regioselectivity of the attack depends on the substitution pattern of the ring. In the case of 3-(Methoxymethyl)oxolane-3-carboxylic acid, the ring itself is symmetrically substituted concerning the ether oxygen. Therefore, nucleophilic attack at C2 versus C5 would be electronically similar. However, the bulky substituents at the C3 position could sterically hinder the approach of a nucleophile to the adjacent C2 and C4 positions, potentially favoring attack at the C5 position. The reaction outcome would be a di-functional linear chain. For example, reaction with a hydrohalic acid (H-X) would protonate the ether oxygen, followed by attack of the halide ion (X⁻) at one of the α-carbons, yielding a halo-alcohol.

Lewis acids are effective reagents for promoting the ring-opening of ethers, including the relatively unreactive THF ring. mdpi.com A Lewis acid coordinates to the lone pair of electrons on the ether oxygen, which polarizes the C-O bonds and makes the α-carbons more electrophilic and susceptible to nucleophilic attack. researchgate.netnih.gov

A variety of Lewis acid and nucleophile combinations can be employed. For instance, the combination of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) with an organometallic reagent can lead to C-C bond formation. researchgate.net The regioselectivity of Lewis acid-mediated ring-opening is also influenced by steric and electronic factors. Theoretical studies suggest that the interaction between the Lewis acid, the ether, and the incoming nucleophile dictates the transition state and, therefore, the product distribution. nih.gov Stronger Lewis acids generally lead to more efficient activation and ring-opening. mdpi.com

Table 2: Potential Ring-Opening Reactions of the Oxolane Core
Catalyst TypeReagent/NucleophileGeneral ConditionsExpected Outcome
Brønsted AcidHBr, HIConcentrated acid, heatRing-opening to form a halo-alcohol
Lewis AcidAlCl₃, Acyl ChlorideAnhydrous conditionsRing-opening acylation
Lewis AcidBF₃·OEt₂, OrganolithiumLow temperature, anhydrousRing-opening alkylation
Frustrated Lewis Paire.g., tBu₂PH / B(C₆F₅)₃Anhydrous conditionsRing-opening via FLP activation

Nucleophilic Ring Opening with Specific Reagents

The ring-opening of the oxolane moiety in this compound is a challenging transformation that necessitates activation, usually by a Brønsted or Lewis acid. The acid protonates or coordinates to the ring oxygen, making the adjacent carbons (C2 and C5) more electrophilic and susceptible to attack by a nucleophile.

The reaction's regioselectivity—whether the nucleophile attacks the C2 or C5 position—is governed by a combination of steric and electronic factors. Given the substitution at the C3 position, strong nucleophiles under conditions favoring an SN2 mechanism are expected to attack the less sterically hindered C5 position. magtech.com.cn In contrast, reaction pathways with more SN1 character, facilitated by strong acids that can stabilize a partial positive charge, might show less selectivity.

Common nucleophiles used for the ring-opening of cyclic ethers include halides (from sources like HI or HBr), water, alcohols, and organometallic reagents. magtech.com.cnmasterorganicchemistry.com The reaction with strong hydrogen halides, for instance, can lead to the formation of a halo-alcohol, which may undergo further reactions. masterorganicchemistry.com

Table 1: Hypothetical Nucleophilic Ring-Opening Reactions

Nucleophile SourceReagent/ConditionsExpected Major Product (Post-hydrolysis)
Hydride (H⁻)LiAlH₄, Lewis Acid (e.g., AlCl₃)4-(Hydroxymethyl)-4-(methoxymethyl)pentan-1-ol
Iodide (I⁻)HI (concentrated), heat4-Hydroxy-4-(hydroxymethyl)-4-(methoxymethyl)butyl iodide
Phenyl (Ph⁻)PhMgBr, Cu(I) catalyst4-(Methoxymethyl)-4-phenylpentan-1,4-diol
Water (H₂O)H₃O⁺, heat4-(Methoxymethyl)pentane-1,4,4-triol

Stereochemical Control in Ring-Opening Processes

When the ring-opening process occurs via a bimolecular nucleophilic substitution (SN2) mechanism, it proceeds with an inversion of stereochemistry at the center of attack. ub.edu If a chiral center exists at C2 or C5 of the oxolane ring, a nucleophilic attack at that position would invert its configuration. For this compound, the key stereocenter is at C3. While this position is not directly attacked, the stereochemical outcome of reactions at C2 or C5 can be influenced by the steric bulk of the substituents at C3, potentially favoring one diastereomeric product over another in subsequent transformations.

Catalytic asymmetric ring-opening reactions, often employing chiral Brønsted or Lewis acids, have been developed for related cyclic ethers like oxetanes to control the stereochemistry of the product. rsc.orgresearchgate.net Such strategies could potentially be adapted to achieve stereocontrol in the ring-opening of 3-substituted oxolanes, yielding chiral building blocks. rsc.org

Reactivity at the Methoxymethyl Group

The methoxymethyl (MOM) group is a common acetal-type protecting group for alcohols. wikipedia.org Its reactivity is primarily characterized by its cleavage under acidic conditions to reveal the parent alcohol.

Cleavage and Functional Group Interconversions

The cleavage of the MOM ether in this compound would yield 3-(hydroxymethyl)oxolane-3-carboxylic acid. This deprotection is typically achieved using a variety of Brønsted or Lewis acids. thieme-connect.dethieme-connect.de The mechanism involves protonation of the ether oxygen followed by C-O bond cleavage to form an oxonium ion, which is then captured by a nucleophile like water. masterorganicchemistry.comthieme-connect.de

Mild conditions have been developed to remove MOM groups in the presence of other acid-sensitive functionalities. nih.gov Furthermore, the MOM ether can be directly converted into other functional groups. For instance, treatment with specific reagents can transform the MOM ether into an iodide, providing a pathway for further synthetic modifications. organic-chemistry.org

Table 2: Selected Reagents for MOM Group Cleavage and Interconversion

Reagent(s)ConditionsTransformation
HCl / MeOH60 °CCleavage to alcohol
Trifluoroacetic Acid (TFA)CH₂Cl₂Cleavage to alcohol
Trimethylsilyl iodide (TMSI)CH₂Cl₂Conversion to iodide
Boron trichloride (B1173362) (BCl₃)CH₂Cl₂, -78 °CCleavage to alcohol
Triethylsilyl triflate (TESOTf), 2,2′-BipyridylCH₂Cl₂Conversion to TES ether nih.gov

Potential for Directing Group Chemistry

A directing group guides a reaction to a specific site by coordinating with the reagent or catalyst. nih.gov The oxygen atoms in the methoxymethyl group of this compound possess lone pairs of electrons that could potentially coordinate to a metal center. This coordination could direct a C-H functionalization or other reactions to a nearby position on the oxolane ring.

While the use of simple ethers as directing groups on saturated rings is less common than in aromatic systems, the concept remains plausible. nih.gov For instance, a transition metal catalyst could be directed to the C2 or C4 positions of the oxolane ring through chelation involving the methoxymethyl oxygen and another functional group, such as the carboxylate. This could enable site-selective introduction of new substituents, enhancing the synthetic utility of the molecule.

Cascade and Domino Reactions Involving the Compound

Intramolecular Cyclizations and Rearrangements

Several hypothetical cascade sequences can be envisioned for this compound. For example, activation of the carboxylic acid to an acyl halide could initiate an intramolecular Friedel-Crafts-type reaction if an aromatic moiety were present elsewhere in the molecule.

More plausibly, conditions that promote both MOM-ether cleavage and oxolane ring-opening could lead to significant molecular rearrangements. thieme-connect.de For instance, treatment with a strong Lewis acid could generate a carbocation intermediate after ring opening, which could then be trapped by the newly revealed hydroxymethyl group, leading to the formation of a new bicyclic or spirocyclic system.

Another possibility involves an initial intramolecular cyclization. Upon cleavage of the MOM group to the corresponding alcohol, the resulting 3-(hydroxymethyl)oxolane-3-carboxylic acid could undergo an acid-catalyzed intramolecular esterification to form a spiro-lactone. This type of transformation highlights how a sequence of reactions can be designed to dramatically alter the molecular architecture in a single synthetic operation. frontiersin.org

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. For a molecule like this compound, its carboxylic acid functionality makes it a prime candidate for participation in several well-known MCRs, most notably the Ugi and Passerini reactions.

In the context of this compound, its rigid oxolane scaffold and the presence of the methoxymethyl group can introduce unique steric and electronic properties to the final products, potentially influencing their biological activity or material properties.

Ugi Four-Component Reaction (U-4CR)

The Ugi four-component reaction (U-4CR) is a versatile MCR that involves the condensation of a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. The reaction is typically exothermic and proceeds quickly, often being complete within minutes to a few hours. High concentrations of reactants (0.5M - 2.0M) and polar aprotic solvents like dimethylformamide (DMF) are known to provide the best yields, although alcohols such as methanol (B129727) and ethanol (B145695) have also been used successfully.

When this compound is employed as the acidic component in a U-4CR, it leads to the formation of a complex α-acylamino amide. The core structure of the resulting molecule is assembled in a single step, incorporating the oxolane moiety. The general mechanism involves the initial formation of an imine from the aldehyde/ketone and the amine, which is then protonated by the carboxylic acid. This is followed by the nucleophilic addition of the isocyanide and subsequent intramolecular rearrangement to yield the final product.

A representative Ugi reaction involving this compound could be envisioned as follows:

Aldehyde/KetoneAmineIsocyanideCarboxylic AcidProduct
R¹-CHOR²-NH₂R³-NCThis compoundα-acylamino amide

Table 1: Generalized Ugi Four-Component Reaction Scheme

Passerini Three-Component Reaction (P-3CR)

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. This reaction is one of the oldest known MCRs and is typically carried out in aprotic solvents.

In a Passerini reaction, this compound would serve as the nucleophilic component. The proposed mechanism suggests that the reaction can proceed through a concerted or ionic pathway depending on the solvent. The carboxylic acid protonates the carbonyl group, which is then attacked by the isocyanide. A subsequent intramolecular acyl transfer results in the final α-acyloxy amide.

The use of this compound in a Passerini reaction would yield products with the oxolane ring system directly attached to the acyloxy group of the amide product.

Carbonyl CompoundIsocyanideCarboxylic AcidProduct
R¹R²C=OR³-NCThis compoundα-acyloxy amide

Table 2: Generalized Passerini Three-Component Reaction Scheme

While the participation of this compound in such multicomponent reactions is theoretically sound and expected based on the well-established mechanisms of the Ugi and Passerini reactions, specific examples and detailed research findings on its application in the scientific literature are not extensively documented. The versatility of MCRs, however, suggests that this compound is a valuable building block for the creation of diverse chemical libraries.

Derivatization Strategies and Analogue Synthesis

Synthesis of Ester and Amide Derivatives

The carboxylic acid group is the most common site for derivatization, readily undergoing esterification and amidation reactions to produce a wide array of functional analogues.

Esterification: The conversion of 3-(Methoxymethyl)oxolane-3-carboxylic acid to its corresponding esters can be achieved through several standard synthetic protocols. The Fischer esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk This is a reversible process, often requiring an excess of the alcohol or the removal of water to drive the equilibrium towards the ester product. masterorganicchemistry.comyoutube.com

For substrates that may be sensitive to strong acidic conditions, alternative methods are employed. Peptide coupling reagents such as TBTU, TATU, or COMU can facilitate ester formation with both aliphatic alcohols and phenols at room temperature in the presence of an organic base. organic-chemistry.org Another approach involves the reaction with dialkyl dicarbonates catalyzed by a weak Lewis acid, such as magnesium chloride, which proceeds through a carboxylic anhydride (B1165640) intermediate. organic-chemistry.org

Amidation: The synthesis of amide derivatives from this compound is a fundamental transformation, often accomplished by activating the carboxylic acid before reacting it with a primary or secondary amine. ajchem-a.commdpi.com Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 4-dimethylaminopyridine (B28879) (DMAP) to enhance reaction rates and yields. ajchem-a.com This method is effective for coupling carboxylic acids with a wide range of amines under mild conditions. ajchem-a.comresearchgate.net

Direct catalytic amidation, which avoids the use of stoichiometric activating agents and reduces waste, is a more modern and "green" approach. mdpi.comdntb.gov.ua Catalysts based on boron, titanium, or silicon have been developed for this purpose. nih.govresearchgate.net For instance, titanium tetrafluoride (TiF4) has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. researchgate.net Similarly, methyltrimethoxysilane (B3422404) has been used as an inexpensive and safe reagent for direct amidation, offering simple workup procedures. researchgate.net

The table below summarizes common reagents used for these transformations.

TransformationReagent/CatalystConditionsProduct
Esterification Alcohol (R'-OH), H₂SO₄ (cat.)Heat, removal of H₂OEster
Alcohol (R'-OH), TBTU, BaseRoom TemperatureEster
Amidation Amine (R'R''NH), DCC, DMAPRoom TemperatureAmide
Amine (R'R''NH), TiF₄ (cat.)HeatAmide
Amine (R'R''NH), CH₃Si(OMe)₃HeatAmide

Formation of Anhydrides and Acyl Halides

To create more reactive intermediates for acylation reactions, this compound can be converted into its corresponding anhydride or acyl halide.

Acyl Halides: Acyl chlorides are highly reactive carboxylic acid derivatives commonly used in acylation reactions. The conversion of a carboxylic acid to an acyl chloride is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov For instance, tetrahydrofuran-3-carbonyl chloride is a known compound, suggesting that similar methods can be applied to the target molecule. nih.gov

Anhydrides: Symmetrical anhydrides can be synthesized from carboxylic acids through dehydration coupling reactions. nih.gov This can be accomplished using dehydrating agents like phosphorus pentoxide or by reacting an acyl chloride with the sodium salt of the corresponding carboxylic acid. nih.govyoutube.com A one-pot method for synthesizing anhydrides from carboxylic acids involves the use of triphenylphosphine (B44618) oxide and oxalyl chloride under mild and neutral conditions, which proceeds via a highly reactive phosphonium (B103445) intermediate. nih.gov Mixed anhydrides, which are valuable activated intermediates, can be generated in situ via the oxidative fragmentation of tertiary cyclopropanols with phenyliodine(III) dicarboxylates. mdpi.com

These reactive derivatives serve as versatile building blocks for further synthesis.

DerivativeReagentKey Features
Acyl Chloride Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Highly reactive acylating agent
Symmetric Anhydride Dehydrating agent (e.g., P₂O₅) or Acyl chloride + Carboxylate saltReactive acylating agent, less moisture-sensitive than acyl chlorides
Mixed Anhydride Phenyliodine(III) dicarboxylates on a cyclopropanol (B106826) precursorIn situ generation of an activated carboxylic acid derivative

Preparation of Chiral Analogues and Stereoisomers

The oxolane ring of this compound contains stereocenters, making the preparation of specific chiral analogues and stereoisomers a significant synthetic goal. Stereoselective synthesis allows for the creation of optically pure compounds, which is often critical for biological applications.

The synthesis of chiral tetrahydrofuran (B95107) derivatives can be achieved through various asymmetric methods. researchgate.net Lewis acid-mediated [3+2] annulation reactions between allylsilanes and carbonyl compounds can produce highly substituted tetrahydrofurans with controlled stereochemistry. nih.gov For example, the reaction of α-silyloxy aldehydes with styrenes can yield 3-alkyl-2-aryltetrahydrofuran-4-ols stereoselectively. researchgate.netnih.gov

Another strategy involves the use of chiral starting materials. For instance, commercially available 2-deoxy-D-ribose can be used to synthesize chiral oxolane derivatives through a sequence of reduction and cyclization. nih.gov Patent literature describes processes for manufacturing substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity, highlighting the importance of stereocontrol in the synthesis of related structures. google.com The development of rhodium-catalyzed asymmetric three-component cascade reactions also provides a modern approach to assembling chiral cyclic ether scaffolds. nih.gov

Structural Modifications of the Oxolane Ring

Altering the structure of the oxolane ring itself opens up another dimension for creating analogues. Modifications can include introducing unsaturation, adding further substituents, or changing the ring size.

The synthesis of substituted tetrahydrofurans is a well-developed field of organic chemistry. organic-chemistry.org For example, redox-relay Heck reactions can be used to generate substituted tetrahydrofurans from readily available diols. organic-chemistry.org C(sp³)–H functionalization reactions, enabled by photoredox/nickel dual catalysis, allow for the direct introduction of aryl groups onto the oxolane ring from simple hydrocarbon feedstocks. organic-chemistry.org

While specific examples for this compound are not detailed in the provided literature, these general methods demonstrate the feasibility of such modifications. For instance, dehydrogenation could introduce a double bond, leading to a dihydrofuran derivative. The methoxymethyl substituent could also be modified, for example, by demethylation to reveal a hydroxymethyl group, which could then be further functionalized.

Incorporation into Peptidomimetics and Complex Scaffolds

The unique, constrained three-dimensional structure of this compound makes it an attractive building block for incorporation into larger, more complex molecular architectures, such as peptidomimetics. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties like enhanced stability against enzymatic degradation. nih.gov

Unnatural amino acids with rigid cyclic scaffolds, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), are often used to introduce conformational constraints into peptides. nih.gov By analogy, the substituted oxolane ring of the target compound can serve a similar purpose, acting as a rigid scaffold to control the peptide backbone's conformation. The synthesis of such peptidomimetics would involve standard peptide coupling protocols, where the carboxylic acid group of the oxolane derivative is coupled to the amino group of an amino acid or peptide chain. nih.gov

Furthermore, the principles of fragment-based design can be applied, where fragments of natural products are recombined to create novel "pseudo-natural products". nih.gov The oxolane moiety, a common structural motif in nature, can be combined with other fragments through reactions like 1,3-dipolar cycloadditions to rapidly construct complex, fused heterocyclic scaffolds with potential biological activity. nih.gov

Computational and Theoretical Studies

Electronic Structure Analysis and Conformational Landscapes

An initial step in the computational analysis of 3-(Methoxymethyl)oxolane-3-carboxylic acid would involve a thorough exploration of its electronic structure and conformational possibilities. The oxolane ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. The presence of two substituents on the same carbon atom (C3) would significantly influence the preferred geometry.

Researchers would typically employ quantum mechanical methods to perform a conformational search. This process identifies all stable low-energy structures (conformers) of the molecule. For each conformer, calculations would determine key electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These analyses help in identifying the most electron-rich and electron-poor regions of the molecule, which are indicative of its reactive sites. The relative energies of the conformers would reveal the most stable three-dimensional structure of the molecule under isolated conditions.

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the mechanisms of chemical reactions. For this compound, DFT could be used to study various potential reactions, such as its deprotonation, esterification, or decarboxylation.

To understand how a reaction proceeds from reactant to product, it is essential to identify the transition state—the highest energy point along the reaction pathway. DFT calculations are employed to locate the geometry of the transition state structure. A key verification of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. Characterizing the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Once the energies of the reactants and the transition state are calculated, the activation energy for the reaction can be determined. This value represents the energy barrier that must be overcome for the reaction to occur and is a critical factor in determining the reaction rate. By comparing the activation energies of different possible reaction pathways, computational chemists can predict which mechanism is most likely to occur.

Spectroscopic Property Prediction for Mechanistic Insights

Computational methods are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and gain mechanistic insights. For this compound, DFT could be used to calculate:

Vibrational Frequencies: These correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated frequencies for stretching and bending modes of specific bonds (e.g., C=O, O-H, C-O) can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C nuclear magnetic resonance (NMR) chemical shifts are invaluable for structure elucidation. By comparing the calculated shifts for different possible isomers or conformers with experimental data, the correct structure can be confidently assigned.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

Chemical reactions are often performed in a solvent, which can have a profound impact on reactivity. Molecular dynamics (MD) simulations can model the behavior of this compound in a solution over time. In an MD simulation, the movements of the solute and a large number of solvent molecules are calculated using classical mechanics.

These simulations provide a dynamic picture of how solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's conformation and reactivity. MD can be used to calculate the free energy of solvation and to understand how the solvent stabilizes reactants, products, and transition states, thereby affecting reaction rates.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their measured activity or reactivity. If a series of derivatives of this compound were synthesized and their reactivity in a specific reaction was measured, a QSAR model could be developed.

This involves calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed reactivity. A robust QSAR model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding further experimental work.

Applications of 3 Methoxymethyl Oxolane 3 Carboxylic Acid As a Synthetic Building Block

The unique structural features of 3-(methoxymethyl)oxolane-3-carboxylic acid, namely its quaternary stereocenter, tetrahydrofuran (B95107) (oxolane) ring, and versatile carboxylic acid and methoxymethyl groups, position it as a valuable building block in complex organic synthesis. Its applications span from the synthesis of natural products to the development of novel materials and catalytic systems.

Advanced Spectroscopic and Spectrometric Analysis for Mechanistic and Structural Elucidation

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of organic molecules in solution. For 3-(Methoxymethyl)oxolane-3-carboxylic acid, advanced NMR techniques would be indispensable for elucidating its stereochemistry and preferred conformations.

Expected ¹H and ¹³C NMR Spectral Features: The proton (¹H) NMR spectrum is expected to show distinct signals for the methoxymethyl protons, the methylene (B1212753) protons of the oxolane ring, and the carboxylic acid proton. The chemical shift of the carboxylic acid proton would likely appear far downfield (typically δ 10-13 ppm) and may be broad. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.3 ppm, while the methylene protons of the methoxymethyl group and the oxolane ring would exhibit more complex splitting patterns due to their diastereotopic nature.

The carbon-¹³ (¹³C) NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid (δ 170-185 ppm), the quaternary carbon at the 3-position, the carbons of the methoxymethyl group, and the carbons of the oxolane ring.

Conformational and Stereochemical Analysis: The oxolane ring can adopt various conformations, such as the envelope and twist forms. Nuclear Overhauser Effect (NOE) spectroscopy (NOESY) would be critical in determining the spatial proximity of protons, which in turn helps to define the ring's conformation and the relative orientation of the substituents. For instance, NOE correlations between the methoxymethyl protons and specific protons on the oxolane ring would provide strong evidence for the preferred conformation.

Furthermore, the analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra can provide dihedral angle information via the Karplus equation, further refining the conformational model of the five-membered ring. In cases where chiral centers are present, specialized NMR techniques using chiral solvating agents could be employed to distinguish between enantiomers.

Predicted ¹H NMR Data

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
COOH 10.0 - 13.0 br s
O-CH ₂-C 3.5 - 3.9 m
CH ₂-O-CH₃ 3.4 - 3.6 s
O-CH 3.3 - 3.5 s

Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (δ, ppm)
C =O 170 - 185
O-C H₂-C 70 - 80
C H₂-O-CH₃ 65 - 75
O-C H₃ 55 - 65
C -COOH 45 - 55

Infrared and Raman Spectroscopy for Vibrational Mode Assignment and Hydrogen Bonding Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.

Vibrational Mode Assignment: For this compound, the IR spectrum would be dominated by a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹ for a saturated, dimeric acid. libretexts.org The C-O stretching vibrations of the ether and carboxylic acid groups would appear in the fingerprint region, between 1000 and 1300 cm⁻¹. The presence of the oxolane ring would also contribute to characteristic C-H stretching and bending vibrations.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch would be observable. The C-C and C-O stretching modes of the oxolane ring are often more prominent in the Raman spectrum, aiding in the complete vibrational assignment.

Hydrogen Bonding Studies: The position and shape of the O-H and C=O bands in the IR spectrum are highly sensitive to the extent and nature of hydrogen bonding. In the solid state and in concentrated solutions, carboxylic acids typically exist as cyclic dimers through intermolecular hydrogen bonds. This dimerization leads to a significant broadening and red-shifting of the O-H stretching band and a slight red-shifting of the C=O stretching band compared to the monomeric form. libretexts.org Solvent-dependent studies could be used to investigate the equilibrium between the dimeric and monomeric forms.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch (H-bonded) 2500 - 3300 Broad, Strong
Carboxylic Acid C=O stretch (dimer) 1700 - 1725 Strong
Methylene/Methyl C-H stretch 2850 - 3000 Medium

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Fragmentation Pathway Analysis: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound might be weak or absent due to its lability. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, leading to an [M - COOH]⁺ fragment. Alpha-cleavage adjacent to the ether oxygen is also a likely fragmentation route. The loss of the methoxymethyl group ([M - CH₂OCH₃]⁺) or the methoxy group ([M - OCH₃]⁺) would also be expected. The oxolane ring itself can undergo ring-opening and subsequent fragmentation, leading to a series of smaller fragment ions. The NIST WebBook provides mass spectral data for tetrahydrofuran (B95107) and its derivatives, which can serve as a reference for predicting the fragmentation of the oxolane moiety. nist.govnist.gov

Electrospray ionization (ESI), a softer ionization technique, would likely show a prominent pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ and [M+Na]⁺ in positive ion mode, which would confirm the molecular weight. Tandem mass spectrometry (MS/MS) on these precursor ions would provide more controlled fragmentation and help to piece together the structure.

Expected Key Fragment Ions in EI-MS

m/z Identity
M⁺ Molecular Ion
M - 45 [M - COOH]⁺
M - 45 [M - CH₂OCH₃]⁺
M - 31 [M - OCH₃]⁺
71 [C₄H₇O]⁺ (from oxolane ring)

Reaction Monitoring: Mass spectrometry is also an invaluable tool for monitoring the progress of chemical reactions. For instance, in the synthesis of this compound, LC-MS could be used to track the disappearance of starting materials and the appearance of the product in real-time, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

X-ray Crystallography for Solid-State Structure Determination and Chirality Assignment

Solid-State Structure Determination: If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its molecular structure. This would include the precise conformation of the oxolane ring in the solid state and the exact bond lengths and angles of the methoxymethyl and carboxylic acid substituents. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as the hydrogen bonding network formed by the carboxylic acid groups. Typically, carboxylic acids form centrosymmetric dimers in the solid state through hydrogen bonds between their carboxyl groups. nih.gov

Chirality Assignment: If the compound is chiral and a single enantiomer crystallizes, X-ray crystallography can be used to determine its absolute configuration, often through the use of anomalous dispersion effects, especially if a heavy atom is present or can be introduced into the structure. For a racemic mixture, crystallization may result in a racemic compound or a conglomerate of enantiopure crystals, both of which can be characterized by X-ray diffraction.

Hypothetical Crystallographic Data

Parameter Expected Value
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c (for a centrosymmetric dimer)
Z (molecules per unit cell) 4 or 8
Hydrogen Bonding O-H···O interactions forming dimers

Time-Resolved Spectroscopy for Reaction Intermediate Detection and Kinetic Studies

Time-resolved spectroscopic techniques are employed to study the dynamics of chemical reactions and to detect and characterize transient intermediates that are formed during a reaction.

Reaction Intermediate Detection: While the synthesis of a stable molecule like this compound may not involve long-lived, readily detectable intermediates under typical synthetic conditions, photochemical or radiolytic reactions involving this molecule could generate transient species. For example, flash photolysis coupled with transient absorption spectroscopy could be used to study the excited states of the molecule or any radical intermediates formed upon UV irradiation. Time-resolved infrared spectroscopy could be used to monitor rapid changes in vibrational modes, providing structural information about short-lived species.

Kinetic Studies: For reactions involving this compound, such as its esterification or amidation, stopped-flow techniques combined with UV-Vis or fluorescence spectroscopy could be used to monitor the reaction kinetics on a millisecond to second timescale. By observing the rate of change in the concentration of reactants or products under different conditions (e.g., varying concentrations, temperature), the rate law and activation parameters for the reaction can be determined, providing insights into the reaction mechanism. Recent advancements in spectroscopy have enabled detailed kinetic studies of complex reactions, including those involving radical intermediates. acs.org

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 3-(methoxymethyl)oxolane-3-carboxylic acid is a primary area for future investigation. Current synthetic strategies for highly substituted tetrahydrofurans often rely on multi-step sequences that may involve protecting groups and hazardous reagents. Future research should prioritize the development of more sustainable and atom-economical approaches.

One promising strategy involves the utilization of renewable biomass as a starting material. For instance, pentoses derived from lignocellulosic biomass could be selectively dehydrated and functionalized to construct the chiral tetrahydrofuran (B95107) core. nih.gov Research into catalytic systems that can achieve this transformation with high stereocontrol and yield would be a significant advancement. nih.gov Another avenue for exploration is the development of domino or cascade reactions that can rapidly assemble the complex core of this compound from simpler precursors. rsc.org Organocatalytic cascade reactions, for example, have shown promise in the synthesis of multi-functionalized chiral cyclic ethers. rsc.org

The following table summarizes potential sustainable synthetic strategies:

Synthetic StrategyStarting MaterialsKey Advantages
Biomass ConversionPentoses (e.g., L-arabinose)Renewable feedstock, potential for chirality transfer. nih.gov
Domino ReactionsSimple acyclic precursorsHigh atom economy, reduced step count. rsc.org
OrganocatalysisReadily available small moleculesAvoidance of toxic metals, potential for high stereoselectivity. rsc.org

Development of Highly Selective Catalytic Transformations

The functional groups present in this compound—a carboxylic acid and an ether—offer multiple handles for further chemical modification. Future research should focus on developing highly selective catalytic transformations that can target these groups independently, allowing for the synthesis of a diverse library of derivatives.

For the carboxylic acid moiety, catalytic reductions to the corresponding alcohol or even to a methyl group are of interest. acs.orglibretexts.org The development of heterogeneous catalysts, for instance, could enable the chemoselective hydrogenation of the carboxylic acid in the presence of the ether functionality. acs.org Conversely, transformations of the ether linkage, such as C-O bond cleavage or C-H functionalization, could provide access to novel scaffolds. researchgate.netacs.org Electrophotocatalytic methods have emerged as a powerful tool for the regioselective C-H functionalization of ethers and could be applied to the oxolane ring of the target molecule. acs.org

Potential catalytic transformations are outlined in the table below:

Functional GroupTransformationPotential Catalyst Systems
Carboxylic AcidReduction to alcoholHeterogeneous bimetallic catalysts (e.g., Re-Pd/C). acs.org
Carboxylic AcidConversion to amidesCarbodiimide activators (e.g., DCC, EDEC). libretexts.org
Oxolane RingC-H FunctionalizationElectrophotocatalysis with trisaminocyclopropenium (TAC) ions. acs.org
Oxolane RingRing-opening reactionsHydrosilane reduction catalyzed by transition metals. researchgate.net

Integration into Automated Synthesis and Flow Chemistry Platforms

The translation of synthetic routes for this compound and its derivatives to automated and flow chemistry platforms represents a significant step towards their efficient and scalable production. symeres.com Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and the potential for higher yields and purities. symeres.comuc.pt

Future research in this area should focus on adapting the developed synthetic methodologies to continuous flow reactors. This would involve optimizing reaction parameters such as temperature, pressure, and residence time to maximize efficiency. symeres.com The integration of in-line purification and analysis techniques would further streamline the synthetic process. Automated synthesis platforms could be employed for the rapid generation of a library of derivatives of this compound, facilitating structure-activity relationship (SAR) studies in drug discovery and materials science.

Advanced Applications as Chemical Building Blocks in Emerging Fields

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The oxolane (tetrahydrofuran) motif is a privileged scaffold in many biologically active natural products and pharmaceuticals. nih.gov

In medicinal chemistry, this compound could be utilized as a bioisostere for other functional groups, such as carboxylic acids, to modulate the physicochemical properties of drug candidates. nih.govwiley-vch.de The introduction of this fragment could enhance solubility, metabolic stability, and target binding affinity. wiley-vch.de For example, oxetane-3-ol has been investigated as a carboxylic acid bioisostere, suggesting a similar role for the more complex this compound. nih.gov

In the field of materials science, the carboxylic acid functionality provides a point of attachment for polymerization or incorporation into larger supramolecular assemblies. The rigid, three-dimensional structure of the oxolane core could impart unique properties to polymers or functional materials.

The following table highlights potential applications:

FieldApplicationRationale
Medicinal ChemistryCarboxylic acid bioisostereModulation of physicochemical properties of drug candidates. nih.govwiley-vch.de
Medicinal ChemistryScaffold for novel therapeuticsThe tetrahydrofuran ring is a common motif in bioactive molecules. nih.gov
Materials ScienceMonomer for polymer synthesisCarboxylic acid allows for polymerization into polyesters or polyamides.
Materials ScienceComponent of functional materialsThe rigid 3D structure can influence material properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Methoxymethyl)oxolane-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Cyclization reactions using acidic catalysts like boron trifluoride diethyl etherate are effective for synthesizing structurally related oxolane derivatives. For example, cyclization of 3-hydroxy acids with such catalysts yields tetrahydrofuran derivatives, as demonstrated in studies on 2-methyl-3-oxocyclopentane-1-carboxylic acid synthesis . Reaction temperature and catalyst concentration should be optimized to minimize side reactions (e.g., epimerization). Post-reaction purification via recrystallization or column chromatography is critical for isolating high-purity products.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR can resolve the oxolane ring conformation and methoxymethyl substituent. Splitting patterns in 1^1H NMR (e.g., coupling constants for adjacent protons) confirm stereochemistry .
  • IR : Stretching frequencies for carboxylic acid (1700–1720 cm1^{-1}) and ether (1100–1250 cm1^{-1}) groups validate functional groups .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, with fragmentation patterns confirming structural motifs like the oxolane ring .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodological Answer :

  • HPLC/GC-MS : Quantify impurities using reverse-phase HPLC with UV detection (λ = 210–260 nm) or GC-MS for volatile derivatives. Purity ≥95% is typical for research-grade material .
  • Stability Tests : Store the compound at –20°C under inert atmosphere to prevent oxidation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess degradation pathways, with NMR monitoring for structural changes .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?

  • Methodological Answer :

  • Dynamic NMR : Use variable-temperature NMR to detect conformational exchange in the oxolane ring, which may explain unexpected splitting patterns .
  • DFT Calculations : Compare experimental 13^{13}C chemical shifts with density functional theory (DFT)-predicted values to validate stereochemical assignments .
  • X-ray Crystallography : Resolve ambiguities by obtaining single-crystal structures, particularly for derivatives with heavy atoms (e.g., bromine-substituted analogs) .

Q. What strategies enable stereochemical control during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during cyclization to favor specific stereoisomers .
  • Chiral Chromatography : Separate diastereomers using columns with cellulose-based stationary phases (e.g., Chiralcel OD-H) .
  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl [Boc] groups) to prevent racemization during synthesis .

Q. How can computational modeling predict the reactivity of this compound in enzymatic or catalytic systems?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., cytochrome P450) using AutoDock Vina to predict metabolic pathways .
  • MD Simulations : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., water) to study conformational flexibility and hydrogen-bonding networks .
  • QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models elucidate reaction mechanisms, such as acid-catalyzed ring-opening .

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